- Synergy between chemo- and bio-catalysts in multi-step transformationsOrganic & Biomolecular Chemistry, 2009, 7(14), 2926-2932,
Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

90561-76-5 structure
Nombre del producto:N-(4-Bromophenyl)methylacetamide
N-(4-Bromophenyl)methylacetamide Propiedades químicas y físicas
Nombre e identificación
-
- Acetamide, N-[(4-bromophenyl)methyl]-
- N-acetyl-4-bromobenzylamine
- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)
- N-[(4-Bromophenyl)methyl]acetamide (ACI)
- N-(4-Bromobenzyl)acetamide
- C78568
- EN300-101529
- Z816034502
- 90561-76-5
- SB79635
- DTXSID701297837
- SCHEMBL540769
- 1Z-0016
- DA-40688
- CS-0197491
- MFCD14659390
- N-[(4-bromophenyl)methyl]acetamide
- AKOS008842263
- N-(4-Bromophenyl)methylacetamide
-
- Renchi: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
- Clave inchi: HBBBWKUVJSIFKV-UHFFFAOYSA-N
- Sonrisas: O=C(C)NCC1C=CC(Br)=CC=1
Atributos calculados
- Calidad precisa: 226.99458g/mol
- Masa isotópica única: 226.99458g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 153
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 29.1Ų
N-(4-Bromophenyl)methylacetamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101529-5.0g |
N-[(4-bromophenyl)methyl]acetamide |
90561-76-5 | 95.0% | 5.0g |
$991.0 | 2025-02-21 | |
TRC | N498428-250mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 250mg |
$ 320.00 | 2022-06-02 | ||
TRC | N498428-50mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 50mg |
$ 95.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268161-1g |
N-(4-Bromobenzyl)acetamide |
90561-76-5 | 98% | 1g |
¥1142.00 | 2024-04-26 | |
Enamine | EN300-101529-0.1g |
N-[(4-bromophenyl)methyl]acetamide |
90561-76-5 | 95.0% | 0.1g |
$89.0 | 2025-02-21 | |
Enamine | EN300-101529-0.25g |
N-[(4-bromophenyl)methyl]acetamide |
90561-76-5 | 95.0% | 0.25g |
$128.0 | 2025-02-21 | |
Aaron | AR00H59L-250mg |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 250mg |
$51.00 | 2025-01-24 | |
1PlusChem | 1P00H519-5g |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 5g |
$363.00 | 2024-04-20 | |
Aaron | AR00H59L-5g |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 5g |
$422.00 | 2025-01-24 | |
TRC | N498428-25mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 25mg |
$ 50.00 | 2022-06-02 |
N-(4-Bromophenyl)methylacetamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C
Referencia
- An unexpected copper-catalyzed carbonylative acetylation of aminesChemical Communications (Cambridge, 2017, 53(1), 142-144,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile
Referencia
- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groupsMonatshefte fuer Chemie, 1986, 117(5), 679-87,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt
Referencia
- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studiesEuropean Journal of Medicinal Chemistry, 2020, 199,,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt
Referencia
- C-H Amination via Electrophotocatalytic Ritter-type ReactionJournal of the American Chemical Society, 2021, 143(23), 8597-8602,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol
Referencia
- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amidesReaction Chemistry & Engineering, 2017, 2(6), 822-825,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C
1.2 5 h, 0 °C → rt
1.2 5 h, 0 °C → rt
Referencia
- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligandsChem, 2023, 9(4), 989-1003,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h
Referencia
- Amino acids in electrochemical metal-free benzylic C-H amidationTetrahedron Letters, 2022, 102,,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
Referencia
- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic conditionChemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C
Referencia
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditionsJournal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C
Referencia
- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reactionJournal of the Iranian Chemical Society, 2007, 4(2), 199-204,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C
Referencia
- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid CatalysisACS Catalysis, 2022, 12(1), 809-817,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C
Referencia
- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexesChemical Communications (Cambridge, 2022, 58(63), 8778-8781,
N-(4-Bromophenyl)methylacetamide Raw materials
- 4-Bromobenzylamine
- 4-Bromobenzyl alcohol
- 2-(4-bromophenyl)acetic acid
- 1-(azidomethyl)-4-bromobenzene
N-(4-Bromophenyl)methylacetamide Preparation Products
N-(4-Bromophenyl)methylacetamide Literatura relevante
-
Aldo Caiazzo,Paula M. L. Garcia,Ron Wever,Jan C. M. van Hest,Alan E. Rowan,Joost N. H. Reek Org. Biomol. Chem. 2009 7 2926
90561-76-5 (N-(4-Bromophenyl)methylacetamide) Productos relacionados
- 1361862-83-0(3-(3,5-Dichlorophenyl)-5-fluoroisonicotinaldehyde)
- 2228221-44-9(4-amino-1-(2-methanesulfonylethyl)cyclohexane-1-carboxylic acid)
- 2059988-16-6(1,3-Piperidinedicarboxylic acid, 5-(ethylpropylamino)-, 1-(1,1-dimethylethyl) ester)
- 1803604-51-4(5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride)
- 1072707-62-0(methyl 4-(aminomethyl)pyridine-2-carboxylate)
- 1568062-60-1((1S)-1-(1,3-thiazol-4-yl)ethan-1-ol)
- 1823786-11-3(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1,3-thiazol-2-amine)
- 89938-62-5(2-Chloro-5-(methylsulfonyl)benzoic acid)
- 2034494-75-0(Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate)
- 1391444-33-9(METHYL (3R)-3-AMINO-3-(2-METHYLPHENYL)PROPANOATE HYDROCHLORIDE)
Proveedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
